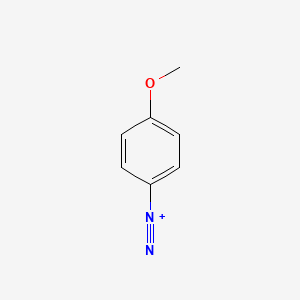
4-Methoxybenzenediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzenediazonium, also known as this compound, is a useful research compound. Its molecular formula is C7H7N2O+ and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Azo Compounds Preparation
4-Methoxybenzenediazonium tetrafluoroborate is primarily utilized as a precursor in the synthesis of azo compounds. Azo compounds are characterized by the presence of the functional group R-N=N-R', where R and R' are aryl or alkyl groups. The diazonium salt can undergo coupling reactions with activated aromatic compounds to form azo dyes, which are extensively used in various industries including textiles and food coloring.
Reactivity and Mechanism
The mechanism involves electrophilic aromatic substitution where the diazonium ion acts as an electrophile. The reaction conditions must be optimized to ensure high yields and selectivity in the formation of desired azo products.
Material Science
Surface Modification
In material science, this compound is employed for surface functionalization. The compound can modify surfaces to enhance properties such as hydrophobicity or biocompatibility. This is particularly useful in creating advanced materials for biomedical applications or sensors.
Functionalized Materials
The ability to create functionalized materials through diazonium chemistry allows for the development of novel composites that exhibit specific physical or chemical properties tailored for particular applications.
Biochemistry
Biomolecule Labeling
The compound is used in biochemistry for labeling biomolecules, facilitating the study of enzyme mechanisms and interactions within biological systems. Its reactivity allows it to form stable conjugates with proteins and nucleic acids, aiding in various analytical techniques.
Cellular Effects
Studies have shown that this compound can influence cellular processes by interacting with proteins and enzymes, potentially affecting cell signaling pathways and gene expression. This property makes it a valuable tool for investigating cellular mechanisms in research.
Pharmaceuticals
Drug Development
Research indicates that this compound has potential applications in drug development, particularly in synthesizing bioactive compounds. Its derivatives have been explored for their pharmacological properties, including anti-cancer activity .
Case Studies
- A study evaluated various derivatives synthesized from this compound against different cancer cell lines, revealing significant cytotoxic effects with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics .
- Another investigation focused on the synthesis of multi-target directed ligands using this diazonium compound, highlighting its role in developing new treatments for neurodegenerative diseases complicated by depression .
Data Tables
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Azo dye production | High yields achievable through optimized conditions |
| Material Science | Surface functionalization | Enhances material properties; useful in biomedical applications |
| Biochemistry | Biomolecule labeling | Facilitates enzyme mechanism studies |
| Pharmaceuticals | Drug development | Significant cytotoxic effects observed in cancer studies |
Propiedades
Fórmula molecular |
C7H7N2O+ |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-methoxybenzenediazonium |
InChI |
InChI=1S/C7H7N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5H,1H3/q+1 |
Clave InChI |
NDBJTKNWAOXLHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[N+]#N |
Sinónimos |
4-methoxybenzenediazonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















